molecular formula C12H17ClFN B1341341 2-(3-Fluoro-benzyl)-piperidine hydrochloride CAS No. 1172356-91-0

2-(3-Fluoro-benzyl)-piperidine hydrochloride

Cat. No.: B1341341
CAS No.: 1172356-91-0
M. Wt: 229.72 g/mol
InChI Key: AUBNCLBEYQVQFB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-benzyl)-piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and piperidine.

    Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: The resulting 2-(3-Fluoro-benzyl)-piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol.
  • Temperature: Room temperature to reflux conditions.
  • Time: Several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Fluoro-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to significant biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-benzyl)-piperidine hydrochloride
  • 2-(3-Chloro-benzyl)-piperidine hydrochloride
  • 2-(3-Methyl-benzyl)-piperidine hydrochloride

Comparison

Compared to its analogs, 2-(3-Fluoro-benzyl)-piperidine hydrochloride is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. For instance, fluorine can enhance metabolic stability and improve the compound’s ability to cross biological membranes.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNCLBEYQVQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588841
Record name 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172356-91-0
Record name 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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